An In-depth Technical Guide to 2,4-Dimethoxypyridine-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,4-Dimethoxypyridine-3-carbaldehyde: Synthesis, Properties, and Applications
Abstract
2,4-Dimethoxypyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of methoxy and aldehyde groups on a pyridine scaffold makes it a versatile building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, detailed characterization, chemical reactivity, and applications, with a focus on providing actionable insights for researchers in drug discovery and development.
Compound Profile and Physicochemical Properties
2,4-Dimethoxypyridine-3-carbaldehyde is a stable, crystalline solid at room temperature. The electron-donating nature of the two methoxy groups activates the pyridine ring, influencing its reactivity and physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 2,4-Dimethoxypyridine-3-carbaldehyde | - |
| Synonyms | 2,4-Dimethoxy-3-formylpyridine | - |
| CAS Number | 94576-56-0 | - |
| Molecular Formula | C₈H₉NO₃ | - |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 70-74 °C | [2] |
| Boiling Point | ~319.6 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) | - |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of 2,4-Dimethoxypyridine-3-carbaldehyde is the Vilsmeier-Haack formylation of 2,4-dimethoxypyridine. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic substrates.[3]
The Vilsmeier-Haack Reaction: Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich 2,4-dimethoxypyridine attacks the Vilsmeier reagent. The methoxy groups at the C2 and C4 positions strongly activate the C3 position for electrophilic attack. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[5][6]
Detailed Experimental Protocol
Causality: This protocol is optimized for high yield and purity. The dropwise addition of POCl₃ at low temperature is critical to control the exothermic reaction and prevent side-product formation. The reaction is then heated to ensure complete conversion. The final basic workup with sodium hydroxide is necessary to hydrolyze the iminium intermediate and neutralize the acidic reaction mixture.
Materials:
-
2,4-Dimethoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
To a stirred solution of 2,4-dimethoxypyridine (1.0 eq) in anhydrous DMF (5-10 volumes) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure 2,4-Dimethoxypyridine-3-carbaldehyde.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis of 2,4-Dimethoxypyridine-3-carbaldehyde.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are typical for 2,4-Dimethoxypyridine-3-carbaldehyde.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) ~10.2 (s, 1H, CHO), ~8.2 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃). |
| ¹³C NMR | δ (ppm) ~190 (CHO), ~165 (C-O), ~160 (C-O), ~155 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~56 (OCH₃), ~55 (OCH₃). |
| IR (KBr) | ν (cm⁻¹) ~2850 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic). |
| Mass Spec (ESI+) | m/z = 168.06 [M+H]⁺ |
Chemical Reactivity and Derivatization
The aldehyde group is the primary site of reactivity, serving as an electrophilic handle for a wide range of transformations. The pyridine nitrogen can act as a base or a ligand, and the electron-rich aromatic ring can participate in certain reactions.
Key Reactions:
-
Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine, which can be reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield substituted aminomethylpyridines. This is a cornerstone reaction in library synthesis for drug discovery.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2,4-dimethoxynicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a route to vinyl-substituted pyridines.
-
Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols.
-
Hantzsch Pyridine Synthesis: This compound can serve as the aldehyde component in the Hantzsch synthesis to create more complex, substituted pyridine or dihydropyridine structures.[7]
Reactivity Pathways Diagram
Caption: Key reaction pathways of 2,4-Dimethoxypyridine-3-carbaldehyde.
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it a valuable component for engaging with biological targets.[8] 2,4-Dimethoxypyridine-3-carbaldehyde is a key starting material for synthesizing molecules with diverse therapeutic applications.
-
Kinase Inhibitors: The pyridine core is frequently used to develop inhibitors of protein kinases, which are crucial targets in oncology. The aldehyde allows for the facile introduction of side chains that can occupy specific pockets in the enzyme's active site.
-
GPCR Modulators: G-protein coupled receptors are another major class of drug targets. The functional groups on this scaffold can be elaborated to produce ligands with high affinity and selectivity for specific GPCRs.
-
Antimicrobial Agents: The compound serves as a precursor for novel antimicrobial and antifungal agents.[10] The aldehyde can be converted into Schiff bases or other heterocyclic systems known to possess antimicrobial activity.[11]
-
CNS Agents: The polarity and hydrogen bonding capacity of the pyridine nitrogen can aid in blood-brain barrier penetration, making this scaffold useful for developing agents targeting the central nervous system.
The ease of modification via the aldehyde group makes this compound ideal for generating focused libraries of compounds for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery.[12]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Hazard Identification: This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[13][14]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from strong oxidizing agents and bases.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]
Conclusion
2,4-Dimethoxypyridine-3-carbaldehyde is a high-value chemical intermediate with a strategic combination of functional groups. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for medicinal chemists and researchers in organic synthesis. Its proven utility in the construction of complex, biologically active molecules ensures its continued importance in the ongoing quest for novel therapeutics.
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